![molecular formula C15H14ClNO3S B3017406 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-36-8](/img/structure/B3017406.png)

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

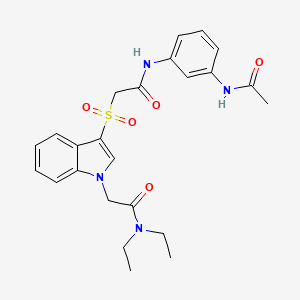

“2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO2S. It has an average mass of 307.795 Da and a monoisotopic mass of 307.043365 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfinyl group (a sulfur atom double-bonded to an oxygen atom), attached to a carbon of the benzhydryl group. From this sulfur group at R2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学的研究の応用

Medicinal Chemistry

“2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a type of phenoxy acetamide derivative . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities . Medicinal chemistry uses many chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects .

Anti-Cancer Activity

Some compounds similar to “2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” have exhibited potent anti-cancer activity against a variety of cell lines . For example, compounds (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide (76) have shown significant anti-cancer activity .

Organic Synthesis

Sulfinamides, a class of compounds to which “2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” belongs, find applications in organic synthesis . An efficient photocatalytic approach has been developed for the convenient preparation of sulfinamides .

Pharmaceuticals

Sulfinamides are also used in the pharmaceutical industry . Commercially available potassium trifluoro(organo)borates and readily available sulfinyl amines are used and converted to a series of alkyl or aryl sulfinamides in moderate to high yields .

特性

IUPAC Name |

2-(2-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-12-8-6-11(7-9-12)17-15(18)10-21(19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOAMWWFRUIBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)